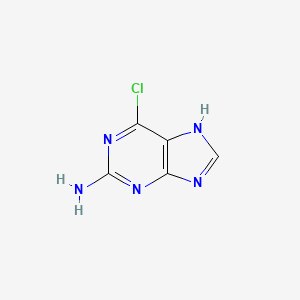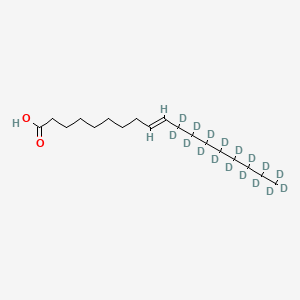
Elaidic Acid-d17
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El Ácido elaídico-d17 es una forma deuterada del ácido elaídico, un ácido graso trans monoinsaturado. Específicamente, es el isómero 9-trans del ácido oleico. El compuesto se utiliza a menudo como estándar interno para la cuantificación del ácido elaídico mediante cromatografía de gases o cromatografía líquida-espectrometría de masas . El propio ácido elaídico se encuentra comúnmente en aceites de cocina parcialmente hidrogenados y se ha asociado con varios efectos biológicos .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: El Ácido elaídico-d17 se sintetiza mediante la deuteración del ácido elaídico. El proceso implica la incorporación de átomos de deuterio en la molécula de ácido elaídico. Esto se puede lograr mediante hidrogenación catalítica utilizando gas deuterio en presencia de un catalizador adecuado, como paladio sobre carbón. Las condiciones de reacción suelen implicar temperaturas y presiones moderadas para garantizar la incorporación selectiva de átomos de deuterio .
Métodos de producción industrial: La producción industrial de Ácido elaídico-d17 sigue principios similares pero a mayor escala. El proceso implica el uso de gas deuterio de alta pureza y sistemas catalíticos avanzados para lograr una deuteración eficiente. El producto se purifica posteriormente mediante diversas técnicas cromatográficas para garantizar una alta pureza y consistencia .
Análisis De Reacciones Químicas
Tipos de reacciones: El Ácido elaídico-d17 experimenta varios tipos de reacciones químicas, incluyendo:
Oxidación: El Ácido elaídico-d17 puede oxidarse para formar diversos productos de oxidación, incluyendo epóxidos e hidroperóxidos.
Reducción: El compuesto se puede reducir para formar ácidos grasos saturados.
Sustitución: El Ácido elaídico-d17 puede experimentar reacciones de sustitución donde los átomos de deuterio son reemplazados por otros átomos o grupos.
Reactivos y condiciones comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno. Las reacciones se llevan a cabo normalmente en condiciones suaves para evitar la sobreoxidación.
Reducción: La hidrogenación catalítica utilizando gas hidrógeno y un catalizador de paladio se utiliza comúnmente para las reacciones de reducción.
Sustitución: Se pueden utilizar varios nucleófilos para las reacciones de sustitución, a menudo en condiciones básicas.
Principales productos:
Oxidación: Epóxidos, hidroperóxidos y otros derivados oxidados.
Reducción: Ácidos grasos saturados.
Sustitución: Derivados deuterados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones Científicas De Investigación
El Ácido elaídico-d17 tiene varias aplicaciones de investigación científica, incluyendo:
Química: Se utiliza como estándar interno en cromatografía de gases y cromatografía líquida-espectrometría de masas para la cuantificación del ácido elaídico.
Industria: Se utiliza en el desarrollo de estándares lipídicos de alta pureza para diversas aplicaciones industriales.
Mecanismo De Acción
El Ácido elaídico-d17 ejerce sus efectos a través de varios objetivos y vías moleculares:
Metabolismo lipídico: Influye en la síntesis de varios mediadores lipídicos, incluyendo prostaglandinas y tromboxanos.
Procesos celulares: El Ácido elaídico-d17 induce la apoptosis en las células endoteliales del cordón umbilical humano y reduce la autofagia en los tejidos cardíaco y hepático.
Modulación inmune: Estudios recientes han demostrado que el ácido elaídico puede mejorar la presentación de antígenos y la inmunidad contra el cáncer a través de la vía ACSL5.
Comparación Con Compuestos Similares
El Ácido elaídico-d17 es único debido a su naturaleza deuterada, lo que lo convierte en un estándar interno ideal para fines analíticos. Compuestos similares incluyen:
Ácido oleico-d17: El isómero cis del ácido elaídico, también utilizado como estándar interno.
Ácido esteárico-d17: Un ácido graso saturado utilizado en aplicaciones analíticas similares.
Ácido linoleico-d17: Un ácido graso poliinsaturado utilizado en la investigación lipídica.
El Ácido elaídico-d17 destaca por su configuración trans específica y su uso generalizado en química analítica para la cuantificación de ácidos grasos trans.
Propiedades
Fórmula molecular |
C18H34O2 |
|---|---|
Peso molecular |
299.6 g/mol |
Nombre IUPAC |
(E)-11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-heptadecadeuteriooctadec-9-enoic acid |
InChI |
InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H,19,20)/b10-9+/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2 |
Clave InChI |
ZQPPMHVWECSIRJ-GSLIECEWSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])/C=C/CCCCCCCC(=O)O |
SMILES canónico |
CCCCCCCCC=CCCCCCCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


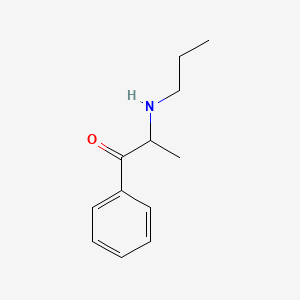
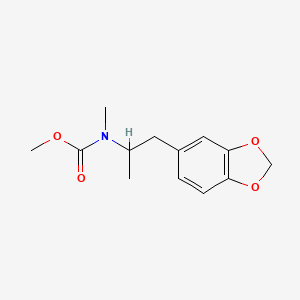
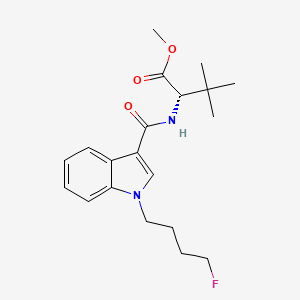
![3,4-dichloro-N-cyclopropyl-N-[(1S,2S)-2-(dimethylamino)cyclohexyl]benzamide](/img/structure/B10820367.png)
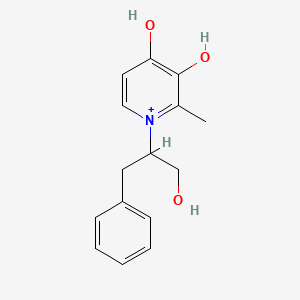

![10-[3-[4-(trideuteriomethyl)piperazin-1-yl]propyl]-2-(trifluoromethyl)phenothiazine;dihydrochloride](/img/structure/B10820385.png)
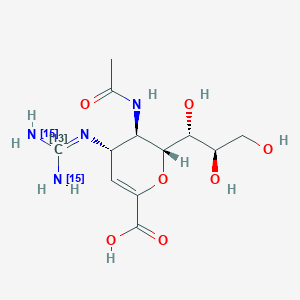
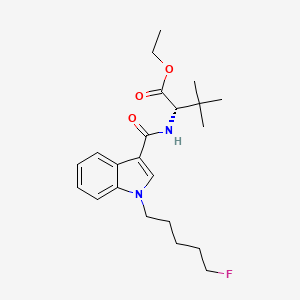
![N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-(5-fluoropentyl)pyrrolo[2,3-b]pyridine-3-carboxamide](/img/structure/B10820406.png)
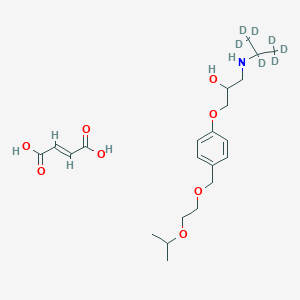
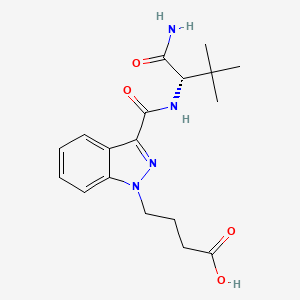
![4-amino-3-[[6-(4-fluoro-2-methylphenyl)pyridin-3-yl]diazenyl]naphthalene-1-sulfonic acid](/img/structure/B10820419.png)
